molecular formula C16H13N5O3S B2960094 4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide CAS No. 899752-10-4

4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

Cat. No. B2960094
CAS RN: 899752-10-4
M. Wt: 355.37
InChI Key: PYUHQNABRSTMER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic rings (pyridine and oxadiazole) would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thioether group could be oxidized. The aromatic rings might also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide) could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Several studies have synthesized and evaluated derivatives based on the 1,3,4-oxadiazole moiety for antimicrobial and antibacterial activities. For instance, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzo moiety, showing promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to excellent antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Anticancer Evaluation

Compounds derived from 1,3,4-oxadiazole frameworks have also been evaluated for their potential anticancer activities. Salahuddin et al. (2014) investigated novel benzimidazole derivatives containing 1,3,4-oxadiazole for their anticancer efficacy, identifying compounds with notable activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Enzyme Inhibition

The inhibition of enzymes like acetyl- and butyrylcholinesterase, relevant to conditions such as dementias and myasthenia gravis, has been explored using 1,3,4-oxadiazole derivatives. Pflégr et al. (2022) designed 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains as potential inhibitors, demonstrating moderate inhibitory activities (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Synthesis of Heterocyclic Compounds

The utility of activated nitriles in synthesizing a variety of heterocyclic compounds, including those with 1,3,4-oxadiazole rings, has been demonstrated. Fadda et al. (2012) utilized 4-(2-cyanoacetamido)benzoic acid as a key intermediate for creating thiazole, pyrazole, oxazole, and other derivatives, characterized by their elemental and spectral data (Fadda, Mukhtar, & Refat, 2012).

Optical Properties

The synthesis and study of the optical properties of novel compounds containing 1,3,4-oxadiazole derivatives have also been explored. Yang et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives exhibiting blue-green emissions and high quantum yields of fluorescence, indicating their potential in photoluminescent materials (Yang, Ge, Jia, & Wang, 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its reactivity, determining its physical properties, and testing its biological activity .

properties

IUPAC Name

4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c17-14(23)10-1-3-12(4-2-10)19-13(22)9-25-16-21-20-15(24-16)11-5-7-18-8-6-11/h1-8H,9H2,(H2,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUHQNABRSTMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

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